2-({1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine
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Overview
Description
2-({1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromofuran moiety, a piperidine ring, and a pyrimidine core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination of Furan: The initial step involves the bromination of furan to obtain 5-bromofuran. This reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Piperidine Derivative: The next step involves the reaction of 5-bromofuran with piperidine to form the intermediate 1-[(5-bromofuran-2-yl)methyl]piperidine. This reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol.
Coupling with Pyrimidine: The final step involves the coupling of the intermediate with 5-ethylpyrimidine under basic conditions to form the desired compound. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of hydrofuran derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
2-({1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A structurally similar compound with a bromopyridine moiety instead of bromofuran.
2-(1-((5-Bromofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol: Another compound with a similar core structure but different functional groups.
Uniqueness
2-({1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}oxy)-5-ethylpyrimidine is unique due to its combination of a bromofuran moiety, a piperidine ring, and a pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20BrN3O2 |
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Molecular Weight |
366.25 g/mol |
IUPAC Name |
2-[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine |
InChI |
InChI=1S/C16H20BrN3O2/c1-2-12-9-18-16(19-10-12)22-13-5-7-20(8-6-13)11-14-3-4-15(17)21-14/h3-4,9-10,13H,2,5-8,11H2,1H3 |
InChI Key |
LPSRGLWLRNULTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(O3)Br |
Origin of Product |
United States |
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